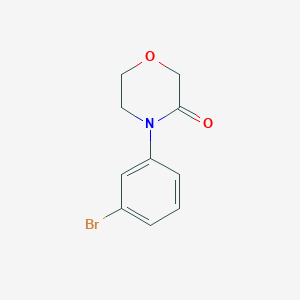
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.77 g/mol. This clear, pale liquid offers a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists alike .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethoxypropane and sulfonyl chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced monitoring techniques ensures that the product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and protein function, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride: Another thiophene derivative with similar reactivity and applications.
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride: Known for its high purity and selectivity.
Uniqueness
This compound stands out due to its exceptional versatility and high reactivity, making it a preferred choice for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H13ClO3S2 |
|---|---|
Poids moléculaire |
268.8 g/mol |
Nom IUPAC |
3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO3S2/c10-15(11,12)8-2-5-13-6-4-9-3-1-7-14-9/h1,3,7H,2,4-6,8H2 |
Clé InChI |
JXWAZRAJRDGHCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCOCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















